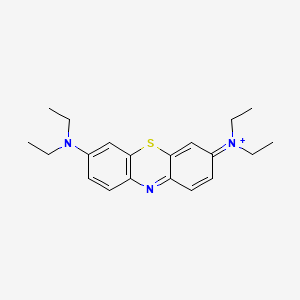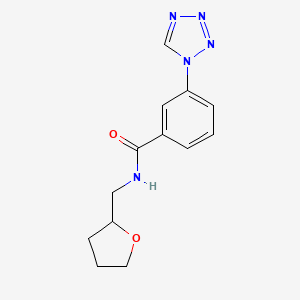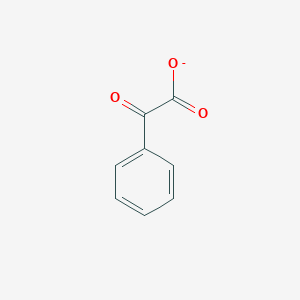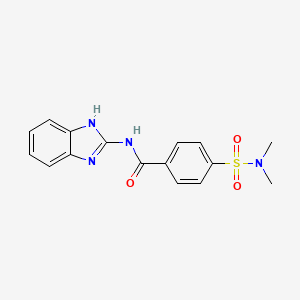
Azure II
描述
Azure II, also known as this compound, is a useful research compound. Its molecular formula is C20H26N3S+ and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
染色试剂
Azure II 通常用作科学研究中的染色试剂 . 它是赛默飞世尔科技化学品产品组合的一部分,常用于生物化学研究中的染色目的 .
吸收率分析
This compound 以其高吸收率而闻名。根据美国规范 ,其吸收率≥1800(E 1%/1cm,最大吸收波长在657.5-659nm)。这种特性使其在需要吸收率分析的各种研究应用中发挥作用 .
干燥失重分析
This compound 也用于干燥失重分析。根据美国规范 ,其干燥失重≤8%(110°C)。这使其成为需要测量水分含量的研究应用中的宝贵工具 .
比吸光度分析
This compound 用于比吸光度分析。根据英国规范 ,其比吸光度(E 1%/1cm)(最大吸收波长在245-255nm)≥400。 这种特性在需要比吸光度分析的各种研究应用中发挥作用 .
仅供研究 (RUO) 应用
This compound 通常用于仅供研究 (RUO) 应用 . 它是赛默飞世尔科技化学品品牌产品组合的一部分,最初是阿尔法埃萨产品组合的一部分 .
This compound 曙红
This compound 也以This compound 曙红的形式提供,支持多个研究目标,同时最大程度地减少实验误差和差异 . 其最佳配方增强了稳定性和易用性,使其成为各个研究领域的理想成分 .
未来方向
作用机制
Target of Action
Azure II is a mixture of Azure B and Methylene Blue . It is primarily used for staining various cellular components, including nuclei, glycogen, cytoplasm, collagen, red blood cells, and more .
Mode of Action
This compound interacts with these cellular components, binding to them and altering their appearance under microscopic examination. This allows researchers to visualize and study these components more effectively .
Biochemical Pathways
Its staining properties suggest that it may interact with various biochemical structures and processes within the cell .
Result of Action
The primary result of this compound’s action is the staining of various cellular components, which enhances their visibility under a microscope. This allows for detailed examination and study of these components .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is reported to be 10 mg/mL , suggesting that the presence and concentration of water can impact its action. Additionally, its effectiveness as a stain may be influenced by the pH and temperature of the environment .
生化分析
Biochemical Properties
Azure II plays a significant role in biochemical reactions, particularly in staining procedures. It interacts with a variety of biomolecules, including nucleic acids, proteins, and lipids. The dye binds to the negatively charged phosphate groups of nucleic acids, allowing for the visualization of nuclei and other cellular structures. This compound also interacts with proteins, particularly those with basic amino acid residues, through electrostatic interactions. Additionally, it can bind to lipids, aiding in the staining of cellular membranes and lipid droplets .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye can penetrate cell membranes and bind to intracellular components, leading to changes in cellular activities. For instance, this compound has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis. It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye binds to nucleic acids through electrostatic interactions with the phosphate backbone, allowing for the visualization of DNA and RNA. This compound also interacts with proteins, particularly those with basic amino acid residues, through similar electrostatic interactions. Additionally, the dye can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the dye can influence its staining properties and long-term effects on cellular function. This compound is generally stable at room temperature, but prolonged exposure to light and air can lead to degradation. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell morphology and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can be toxic and lead to adverse effects such as cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired staining effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The dye can affect metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic processes. For example, this compound has been shown to inhibit the activity of certain dehydrogenases, affecting the production of metabolic intermediates. Additionally, the dye can interact with cofactors such as NADH and FADH2, influencing cellular respiration and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The dye can enter cells through passive diffusion and is distributed to different cellular compartments. This compound interacts with transporters and binding proteins, which facilitate its movement within the cell. The dye can accumulate in certain cellular structures, such as the nucleus and mitochondria, where it exerts its staining effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The dye is primarily localized in the nucleus, where it binds to nucleic acids and stains the DNA. This compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, where it interacts with proteins and lipids. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the dye to specific compartments or organelles .
属性
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCJUPBVRELNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206805 | |
| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37247-10-2, 58083-81-1 | |
| Record name | Azure II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058083811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-BIS(DIETHYLAMINO)PHENOTHIAZIN-5-IUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI1MQT4UOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B1224759.png)

![5-bromo-N-[2-(4-fluorophenyl)-2-(4-morpholinyl)ethyl]-2-furancarboxamide](/img/structure/B1224761.png)
![1-[4-[3-[5-(2-furanyl)-1H-pyrazol-3-yl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B1224763.png)
![Acetic acid [4-[2-(4-sulfamoylanilino)-4-thiazolyl]phenyl] ester](/img/structure/B1224764.png)
![N'-methyl-N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-N'-(phenylmethyl)butanediamide](/img/structure/B1224766.png)
![2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224768.png)


![1-[3-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1224775.png)



![[2-oxo-2-(prop-2-enylcarbamoylamino)ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B1224783.png)
